2-chloro-4-methyl-N-(2-nitrophenyl)benzamide
Description
2-Chloro-4-methyl-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methyl group, and a nitrophenyl group attached to the benzamide core
Properties
IUPAC Name |
2-chloro-4-methyl-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-6-7-10(11(15)8-9)14(18)16-12-4-2-3-5-13(12)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUNGPFOOMXBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methyl-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 2-chloro-4-methyl-N-(2-nitrophenyl)benzoic acid.
Reduction: Formation of 2-chloro-4-methyl-N-(2-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-Chloro-4-methyl-N-(2-aminophenyl)benzamide
- 2-Chloro-4-methyl-N-(4-nitrophenyl)benzamide
- 2-Chloro-4-methyl-N-(2-methoxyphenyl)benzamide
Comparison: 2-Chloro-4-methyl-N-(2-nitrophenyl)benzamide is unique due to the presence of both a chloro and a nitro group, which impart distinct reactivity and biological properties. Compared to its analogs, the nitro group enhances its potential for bioreduction and interaction with biological targets. The chloro group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
